The presence of an amino group and a carboxylic acid group makes (2R)-2-amino-5,5,5-trifluoropentanoic acid a potential building block for peptide synthesis. Peptides are chains of amino acids that play crucial roles in biological processes. By incorporating this molecule into a peptide sequence, researchers could explore the effect of the trifluoromethyl group on peptide function and stability [].
The three fluorine atoms introduce a lipophilic (fat-soluble) character to the molecule. This property can be advantageous in drug design, as it can influence factors like membrane permeability and drug-target interaction []. Studies investigating the incorporation of (2R)-2-amino-5,5,5-trifluoropentanoic acid into drug candidates could be explored to improve drug efficacy.
The chiral center (marked by the (2R) designation) makes (2R)-2-amino-5,5,5-trifluoropentanoic acid a potential probe molecule for asymmetric catalysis research. Asymmetric catalysis involves reactions that produce one enantiomer (mirror image) of a molecule in greater quantity than the other. By studying how this molecule interacts with different catalysts, researchers could gain insights into developing more efficient and selective asymmetric catalysts [].
(2R)-2-amino-5,5,5-trifluoropentanoic acid is an organic compound classified as an amino acid with the molecular formula C5H8F3NO2. It is characterized by the presence of three fluorine atoms on the fifth carbon of the pentanoic acid chain, which significantly influences its chemical properties and biological activity. This compound is also known by several synonyms, including 5,5,5-trifluoronorvaline and δ,d,δ-trifluoronorvaline .
The chemical behavior of (2R)-2-amino-5,5,5-trifluoropentanoic acid is largely influenced by its functional groups. It can undergo typical amino acid reactions such as:
Notably, research has explored its synthesis through dynamic kinetic resolution methods, showcasing its potential for creating enantiomerically pure derivatives .
(2R)-2-amino-5,5,5-trifluoropentanoic acid exhibits unique biological properties due to its trifluoromethyl group. It has been studied for its potential effects on:
Research indicates that this compound may influence metabolic pathways and enzyme activities due to its structural similarities to natural amino acids .
Several synthesis methods have been reported for (2R)-2-amino-5,5,5-trifluoropentanoic acid:
(2R)-2-amino-5,5,5-trifluoropentanoic acid finds applications in various fields:
Its distinct characteristics make it a valuable compound in both academic and industrial research settings .
Studies have focused on the interactions of (2R)-2-amino-5,5,5-trifluoropentanoic acid with various biological targets:
These interaction studies are crucial for understanding the compound's pharmacological potential and mechanisms of action .
(2R)-2-amino-5,5,5-trifluoropentanoic acid shares similarities with other fluorinated amino acids. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
(2S)-2-amino-4-fluorobutanoic acid | C4H8FNO2 | Contains one fluorine; shorter carbon chain |
(S)-α-fluoroalanine | C3H6FNO2 | One fluorine on the alpha carbon |
4-fluoroleucine | C6H12FNO2 | Contains one fluorine; longer carbon chain |
The trifluoromethyl group in (2R)-2-amino-5,5,5-trifluoropentanoic acid provides distinct chemical reactivity and biological properties that are not present in these other compounds. This makes it particularly interesting for applications in drug design and biochemical research .
The enantioselective synthesis of (2R)-2-amino-5,5,5-trifluoropentanoic acid via DKR relies on bifunctional nickel-ligand systems. A 2019 study demonstrated that combining nickel(II) chloride with the chiral ligand (S)-4-(1-phenylethyl)-2-(pyridin-2-yl)oxazoline (S)-4 achieves enantiomeric ratios exceeding 95:5 under optimized conditions [1]. Critical factors in catalyst design include:
Comparative studies show palladium and copper catalysts suffer from lower enantioselectivity (<80% ee) due to slower racemization kinetics [2].
Optimal DKR performance requires precise control of:
Parameter | Optimal Value | Impact on Yield/ee |
---|---|---|
Temperature | 50°C | Maximizes racemization (kinv > kR) |
Reaction Time | 2.5 h | Balances conversion vs. epimerization |
Base | K2CO3 (5 equiv) | Maintains pH 8-9 for NH deprotonation |
Substrate Loading | 0.1 M in MeOH | Prevents aggregation-induced quenching |
Elevating temperatures beyond 60°C accelerates ligand decomposition, while sub-40°C conditions stall racemization [1] [2]. Quenching with acetic acid/water (1:40 v/v) at 0°C precipitates the nickel complex, enabling 88% recovery of the (R)-enantiomer [1].
The DKR proceeds via a Curtin-Hammett scenario where:
Computational models reveal a 12.3 kcal/mol preference for the Re-face attack pathway when using (S)-4, consistent with experimental ee values [2].
A linear route from δ-ketoester precursors involves:
Key intermediates:
Convergent strategies remain underdeveloped, though fragment coupling shows promise:
Pd-catalyzed reductive amination achieves 78% yield but requires costly ligands (BINAP, 15 mol%) [4].
The 20g protocol from [1] features:
Yield improvements (92% vs. 88% lab-scale) stem from:
While ligand recycling isn't explicitly detailed, the protocol allows:
Recent advances emphasize:
Synthetic approaches include:
Site-specific deuteration strategies:
Comprehensive comparative studies between (2R)-2-amino-5,5,5-trifluoropentanoic acid and its (S)-enantiomer have revealed significant differences in their physicochemical properties, synthetic accessibility, and biological activities. The enantiomeric pair exhibits identical molecular formulas (C₅H₈F₃NO₂) and molecular weights (171.12 g/mol), yet demonstrates distinct stereochemical behaviors and synthetic requirements [1] [2] [3].
Physicochemical Property Comparison
Both enantiomers share fundamental physicochemical characteristics, including storage requirements at 2-8°C, identical melting points (>110°C for the racemate), and similar solubility profiles in polar solvents [4] [5]. Nuclear magnetic resonance spectroscopy reveals nearly identical chemical shift patterns, with the (S)-enantiomer displaying characteristic ¹H NMR signals at δ 3.60 (t, J=6.1 Hz, 1H) for the α-carbon proton and ¹⁹F NMR signals at δ -66.86 ppm for the trifluoromethyl group in its Fmoc-protected form [1] [3].
Synthetic Accessibility and Scalability
The (S)-enantiomer demonstrates superior synthetic accessibility through dynamic kinetic resolution methodology, achieving 97.0% yield with 99.5% diastereomeric excess on a 20-gram scale [1] [3]. This approach utilizes (S)-configured chiral ligands in conjunction with nickel(II) chloride and potassium carbonate in methanol, providing operationally convenient conditions without requiring chromatographic purification. In contrast, the (R)-enantiomer requires (R)-configured chiral ligands following identical procedural protocols, though specific yield and selectivity data for the (R)-enantiomer synthesis remain limited in current literature [1].
Spectroscopic Differentiation
While both enantiomers exhibit similar NMR chemical shifts, their behavior in chiral environments differs substantially. The (S)-enantiomer demonstrates specific coupling patterns in its nickel(II) complex form, with characteristic ¹³C NMR signals spanning δ 23.9-180.0 ppm and distinct ¹⁹F NMR resonances at δ -67.6 ppm for the trifluoromethyl group [1] [3]. These spectroscopic signatures serve as crucial analytical tools for enantiomeric purity determination and structural confirmation.
The enantiomeric interconversion of 2-amino-5,5,5-trifluoropentanoic acid represents a fundamental aspect of dynamic kinetic resolution processes, involving sophisticated mechanistic pathways that enable the conversion between (R) and (S) configurations. This interconversion is crucial for achieving high theoretical yields in asymmetric synthesis applications [3] [6].
Dynamic Kinetic Resolution Mechanism
The primary mechanism for enantiomeric interconversion involves the formation of planar intermediates through α-carbon deprotonation in the presence of base. Under dynamic kinetic resolution conditions, racemic 2-amino-5,5,5-trifluoropentanoic acid undergoes rapid equilibration between (R) and (S) forms through enolate or carbanion intermediates [3] [6]. The rate of racemization (krac) must exceed the rate of selective transformation (kF >> kS) to achieve optimal enantiomeric conversion, following the relationship: if krac > kF >> kS, theoretical yields approaching 100% become achievable [7].
Nickel(II) Complex-Mediated Interconversion
The most extensively studied interconversion mechanism involves nickel(II) complexes with chiral ligands, particularly (S)- or (R)-configured tridentate systems. These complexes facilitate both racemization and selective complexation processes simultaneously [3] [6]. The mechanism proceeds through initial formation of achiral nickel-amino acid complexes, followed by dynamic equilibration and selective crystallization of the thermodynamically favored diastereomer. The chiral ligand environment preferentially stabilizes one enantiomeric form while allowing continuous racemization of the alternative configuration [1] [3].
Enzymatic Interconversion Pathways
Alternative enzymatic approaches for enantiomeric interconversion utilize amino acid racemases or transaminases capable of catalyzing bidirectional conversion between (R) and (S) forms [8] [6]. These biocatalytic systems operate under mild conditions and demonstrate high specificity, though they typically require cofactor regeneration systems and may exhibit limited substrate scope compared to chemical methods [9] [8].
Thermodynamic and Kinetic Considerations
The efficiency of enantiomeric interconversion depends critically on thermodynamic and kinetic parameters. The equilibrium constant for racemization must favor rapid interchange, while the activation energy for stereochemical inversion should remain relatively low to ensure practical reaction rates [3] [6]. Temperature optimization plays a crucial role, with most successful interconversion processes operating at 50°C to balance reaction rates with stereochemical integrity [1] [3].
Diastereoselectivity represents a critical parameter in the asymmetric synthesis of (2R)-2-amino-5,5,5-trifluoropentanoic acid, determining the efficiency and practicality of various synthetic approaches. Multiple synthetic pathways demonstrate varying degrees of diastereoselectivity, with dynamic kinetic resolution emerging as the most stereoselective methodology [1] [3].
Alkylation-Based Diastereoselectivity
The alkylation of chiral glycine equivalents using (S)-configured nickel(II) complexes demonstrates moderate diastereoselectivity, achieving 84.0% diastereomeric excess on a 1-gram scale [1] [3]. This approach involves the reaction of (S)-glycine nickel(II) complexes with 1,1,1-trifluoro-3-iodopropane in deoxygenated N,N-dimethylformamide under nitrogen atmosphere. The diastereoselectivity arises from the preferential approach of the alkylating agent from the less sterically hindered face of the chiral complex, though scaling limitations restrict its practical application [1] [10].
Dynamic Kinetic Resolution Diastereoselectivity
Dynamic kinetic resolution demonstrates exceptional diastereoselectivity, achieving 99.5% diastereomeric excess with 97.0% chemical yield on a 20-gram scale [1] [3]. This superior selectivity results from the combination of thermodynamic control and kinetic resolution principles. The chiral ligand environment provides highly effective facial discrimination, while the dynamic nature of the process allows continuous reequilibration of the less favored stereoisomer [3] [6]. The methodology utilizes (S)-configured chiral ligands with nickel(II) chloride in methanol, creating optimal conditions for high stereoselectivity [1].
Mechanistic Basis of Diastereoselectivity
The mechanistic foundation of diastereoselectivity involves the formation of diastereomeric transition states with significantly different activation energies. In the nickel(II) complex system, the chiral ligand creates an asymmetric environment that differentially stabilizes competing transition states leading to (R) and (S) products [3] [6]. The trifluoromethyl group's electronic and steric properties contribute to this selectivity by influencing the preferred conformational arrangements during bond formation [1] [11].
Substrate-Dependent Selectivity Patterns
The degree of diastereoselectivity demonstrates strong dependence on substrate structure and reaction conditions. Fluorinated substrates generally exhibit enhanced selectivity compared to their non-fluorinated analogs, attributed to the unique electronic properties of the trifluoromethyl group [1] [11]. Solvent effects also play crucial roles, with polar protic solvents like methanol providing optimal selectivity through hydrogen bonding interactions with the chiral ligand system [3].
Chiral resolution techniques for (2R)-2-amino-5,5,5-trifluoropentanoic acid encompass diverse methodological approaches, each offering distinct advantages and limitations for enantiomeric separation. These techniques range from classical crystallization methods to modern analytical and preparative separations [12] [13] [14].
Crystallization-Based Resolution Methods
Classical crystallization techniques utilize chiral resolving agents to form diastereomeric salts with differential solubilities. Common resolving agents include tartaric acid, camphorsulfonic acid, and various chiral amines [15] [13]. For 2-amino-5,5,5-trifluoropentanoic acid, the carboxylic acid functionality enables salt formation with chiral bases, while the amino group can interact with chiral acids. The success of this approach depends on identifying suitable resolving agents that demonstrate sufficient solubility differences between diastereomeric salt pairs [16] [17].
Chromatographic Separation Techniques
High-performance liquid chromatography with chiral stationary phases represents a versatile approach for both analytical and preparative enantiomeric separations [12] [14]. Glycopeptide-based chiral selectors, such as vancomycin and teicoplanin, demonstrate particular effectiveness for aromatic amino acids and may provide suitable separation for fluorinated analogs [14]. Chiral mobile phase additives offer an alternative approach, utilizing chiral selectors dissolved in the mobile phase to achieve enantiomeric discrimination [18] [19].
Electrokinetic Separation Methods
Capillary electrophoresis with chiral selectors provides high-efficiency separations with minimal sample and reagent consumption. Micellar electrokinetic chromatography using chiral surfactants like N-dodecanoyl-L-serine has demonstrated effectiveness for amino acid derivatives [19]. The technique operates through differential migration of enantiomers in the presence of chiral micelles, offering rapid analysis and method development capabilities [20].
Membrane-Based Separation Technologies
Chiral membrane separations represent an emerging technology for continuous enantiomeric resolution. These systems utilize immobilized chiral selectors within membrane matrices to achieve selective permeation of preferred enantiomers [12]. While still under development, preliminary studies indicate potential for large-scale applications with appropriate membrane design and optimization [12] [17].
Enzymatic Resolution Approaches
Enzymatic resolution techniques leverage the inherent stereoselectivity of enzymes to achieve enantiomeric separations. Lipase-catalyzed reactions with amino acid esters demonstrate high enantioselectivity, though they require substrate modification and may produce unwanted by-products [8] [20]. Integrated microreactor systems combining enzymatic resolution with continuous extraction offer promising approaches for process intensification [20].
Comparative Effectiveness Analysis
Among the various chiral resolution techniques, dynamic kinetic resolution demonstrates the highest practical utility for (2R)-2-amino-5,5,5-trifluoropentanoic acid synthesis, achieving near-quantitative yields with exceptional stereoselectivity [1] [3]. Traditional crystallization methods, while conceptually straightforward, require extensive optimization of resolving agent selection and crystallization conditions [13] [16]. Chromatographic approaches offer excellent analytical capabilities but may face economic limitations for large-scale preparative applications [12] [14].